Benzene, [(S)-butylsulfinyl]-
Description
Significance of Enantiopure Sulfoxides in Modern Organic Chemistry
Enantiopure sulfoxides are of paramount importance in contemporary organic chemistry due to their versatile applications as chiral auxiliaries, ligands for asymmetric catalysis, and as key structural motifs in various biologically active molecules. thieme-connect.comacs.orgrsc.org The sulfinyl group, with its stereogenic sulfur atom, provides a robust chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. medcraveonline.com This has led to their extensive use in the asymmetric synthesis of natural products and pharmaceuticals. thieme-connect.com
The utility of enantiopure sulfoxides stems from several key features:
High Configurational Stability: The sulfur stereocenter in sulfoxides is configurationally stable under ambient conditions, meaning it does not readily racemize. wikipedia.orgscholarsresearchlibrary.com This stability is crucial for maintaining the chiral integrity of the molecule throughout a synthetic sequence.
Stereoelectronic Effects: The lone pair of electrons and the oxygen atom on the sulfur create a distinct stereoelectronic environment that can influence the facial selectivity of reactions occurring at adjacent or even remote centers. medcraveonline.com
Synthetic Versatility: Sulfoxides can be readily transformed into a variety of other functional groups, allowing for their strategic removal or modification after they have served their stereodirecting role. rsc.org
The demand for enantiomerically pure compounds in the pharmaceutical industry has further fueled the interest in chiral sulfoxides. Many drug molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Chiral sulfoxides play a crucial role in the development of synthetic routes to these single-enantiomer drugs. acs.orgwiley-vch.de
Recent advancements have focused on developing novel applications of chiral sulfoxides, including their use in atroposelective synthesis and as catalysts themselves. rsc.org The continuous exploration of their reactivity and the development of new, efficient methods for their preparation ensure that enantiopure sulfoxides will remain a vital component of the synthetic chemist's toolbox. rsc.org
Historical Development of Chiral Sulfoxide (B87167) Chemistry and its Stereochemical Foundations
The journey of chiral sulfoxides in chemistry began with the recognition of the non-planar nature of the sulfur atom in these compounds, leading to the possibility of stereoisomerism. The first resolution of a racemic sulfoxide into its enantiomers was a landmark achievement that laid the groundwork for the entire field of chiral sulfoxide chemistry. wiley-vch.de
The stereochemical foundation of sulfoxides lies in the tetrahedral geometry around the sulfur atom, which is bonded to two carbon atoms, one oxygen atom, and possesses a lone pair of electrons. When the two organic substituents are different, the sulfur atom becomes a stereocenter, giving rise to a pair of enantiomers. wikipedia.org The energy barrier to inversion of this stereocenter is high enough to allow for the isolation of optically stable enantiomers at room temperature. wikipedia.org
The development of methods for the asymmetric synthesis of chiral sulfoxides has been a major focus of research. Early methods relied on the resolution of racemic mixtures. However, the need for more efficient and enantioselective approaches led to the development of several key strategies:
The Andersen Synthesis: This classical method involves the reaction of a diastereomerically pure sulfinate ester with a Grignard or organolithium reagent. This nucleophilic substitution at the sulfur atom proceeds with inversion of configuration, allowing for the predictable synthesis of a specific enantiomer of the sulfoxide.
Asymmetric Oxidation of Prochiral Sulfides: This is one of the most widely used methods for preparing enantiopure sulfoxides. It involves the oxidation of a sulfide (B99878) using a chiral oxidizing agent or a combination of an achiral oxidant and a chiral catalyst. medcraveonline.comresearchgate.net Significant progress has been made in developing highly enantioselective catalytic systems, including those based on transition metals and enzymes. scholarsresearchlibrary.comwiley-vch.deoup.com
Kinetic Resolution: This strategy involves the selective reaction of one enantiomer of a racemic sulfoxide, leaving the other enantiomer enriched. rsc.org This can be achieved through various reactions, including oxidation, reduction, or enzymatic processes. d-nb.infonih.gov
The understanding of the stereochemistry of sulfoxides and the development of reliable methods for their enantioselective synthesis have been instrumental in their widespread adoption in asymmetric synthesis. acs.orgwiley.comnih.govresearchgate.net The ability to rationally design and synthesize chiral sulfoxides with high enantiopurity has opened up new avenues for the construction of complex chiral molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
77448-93-2 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
[(S)-butylsulfinyl]benzene |
InChI |
InChI=1S/C10H14OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3/t12-/m0/s1 |
InChI Key |
IMRHEMHQODDESO-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[S@](=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis Methodologies for Chiral Aryl Alkyl Sulfoxides
Classical Stereoselective Approaches
Classical methods remain fundamental to the preparation of enantiopure sulfoxides. These strategies include the separation of enantiomers from a racemic mixture and the diastereoselective synthesis from a chiral precursor, a notable example being the Andersen synthesis. wiley-vch.demedcraveonline.com
The separation of enantiomers from a racemic mixture is a primary technique to access optically active sulfoxides. wiley-vch.de This can be accomplished through chemical or enzymatic methods.
One of the most traditional and effective methods for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic sulfoxide (B87167), if it contains an acidic or basic functional group, with a single enantiomer of a chiral resolving agent. libretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org Once separated, the individual diastereomers are treated to remove the chiral resolving agent, yielding the pure enantiomers of the original sulfoxide. Common resolving agents for acidic compounds include chiral bases like brucine, strychnine, and quinine. libretexts.org For basic compounds, chiral acids such as tartaric acid are frequently employed. wikipedia.org
| Resolving Agent Type | Example | Application |
| Chiral Acid | (+)-Tartaric Acid | Resolution of racemic bases |
| Chiral Base | Brucine | Resolution of racemic acids |
| Chiral Base | (R)-1-Phenylethylamine | Resolution of racemic acids |
This table presents examples of common resolving agents used in chemical diastereomeric salt resolution.
Enzymatic kinetic resolution offers a highly selective alternative for the separation of sulfoxide enantiomers. rsc.org This method utilizes enzymes that preferentially react with one enantiomer of the racemic mixture, leading to the enrichment of the other. rsc.org For instance, methionine sulfoxide reductase A (MsrA) is an enzyme known to exclusively reduce the (S)-enantiomers of a broad range of racemic sulfoxides, which results in the isolation of highly enantiomerically pure (R)-sulfoxides. rsc.org Conversely, other enzymes can exhibit opposite enantioselectivity. For example, a DMSO reductase (DmsABC) from E. coli has been shown to be effective in the kinetic resolution of various aryl alkyl and alkyl alkyl sulfoxides with excellent enantioselectivity. rsc.org The bacterium Rhodococcus sp. has also been utilized for the kinetic resolution of racemic sulfoxides, demonstrating high enantioselectivity for the (S)-enantiomer of several para-substituted phenyl methyl sulfoxides. nih.gov
| Enzyme | Substrate(s) | Enantioselectivity |
| Methionine Sulfoxide Reductase A (MsrA) | Wide range of racemic sulfoxides | Reduces (S)-enantiomer, yields (R)-sulfoxide |
| DMSO Reductase (DmsABC) from E. coli | Aryl methyl/ethyl sulfoxides | Resolves a wide range with excellent enantioselectivity |
| Rhodococcus sp. ECU0066 | para-Substituted phenyl methyl sulfoxides, ethyl phenyl sulfoxide | ee(S) > 99.0% |
This table summarizes the application of different enzymes in the kinetic resolution of racemic sulfoxides.
The Andersen synthesis, first reported in 1962, is a cornerstone for the preparation of chiral sulfoxides with high enantiomeric excess. wiley-vch.demedcraveonline.com This method involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with an organometallic reagent, typically a Grignard reagent. medcraveonline.com
The foundation of the Andersen synthesis lies in the use of a chiral alcohol to create a diastereomeric mixture of sulfinate esters. wiley-vch.de (-)-Menthyl p-toluenesulfinate is a widely used precursor, prepared from the reaction of p-toluenesulfinyl chloride with (-)-menthol. medcraveonline.comthieme-connect.com The resulting diastereomers can be separated by fractional crystallization to yield a single, diastereomerically pure menthyl sulfinate. thieme-connect.com A variety of other chiral alcohols, such as diacetone-d-glucose (DAG), cholesterol, and ephedrine, have also been successfully employed as chiral auxiliaries in this methodology. nih.gov
A key feature of the Andersen synthesis is the stereospecificity of the nucleophilic substitution reaction. The reaction of a diastereomerically pure sulfinate, such as (S_S)-menthyl p-toluenesulfinate, with a Grignard reagent proceeds with complete inversion of configuration at the sulfur atom. medcraveonline.com This predictable stereochemical outcome is a major advantage of the method, allowing for the synthesis of chiral sulfoxides with high enantiomeric purity. wiley-vch.de The mechanism involves a backside attack of the nucleophile on the sulfur atom, which is characteristic of S_N2-type reactions, leading to the inversion of the stereocenter. youtube.comlibretexts.org This reliable inversion allows for the controlled synthesis of a specific enantiomer of the desired sulfoxide. medcraveonline.com
| Precursor | Reagent | Product Stereochemistry |
| (S_S)-Menthyl p-toluenesulfinate | Grignard Reagent (R-MgX) | (R)-Aryl Alkyl Sulfoxide |
This table illustrates the stereochemical outcome of the Andersen synthesis, highlighting the inversion of configuration at the sulfur center.
Nucleophilic Substitution on Diastereomerically Pure Sulfinates (Andersen Synthesis)
Asymmetric Oxidation of Prochiral Sulfides
The conversion of prochiral sulfides into chiral sulfoxides represents a direct and efficient route for establishing the stereochemistry at the sulfur atom. wiley-vch.de This transformation can be broadly categorized into two main approaches: catalytic enantioselective oxidation and stoichiometric asymmetric oxidation. Both methods aim to deliver the target sulfoxide with high enantiomeric excess (ee).
Catalytic Enantioselective Oxidation
Catalytic methods are highly favored from a green chemistry perspective as they utilize a small amount of a chiral catalyst to generate a large quantity of the desired product. acsgcipr.org These systems typically involve a metal catalyst, a chiral ligand, and a terminal oxidant. acsgcipr.org
A variety of transition metals have been successfully employed to catalyze the asymmetric oxidation of sulfides.
Titanium Complexes: Titanium-based catalysts, particularly those modified with chiral ligands like diethyl tartrate (DET), have been extensively studied. The Kagan-Modena protocol, which utilizes a Ti(OiPr)₄/(R,R)-DET system, is a well-established method for the oxidation of aryl alkyl sulfides. illinois.eduorganic-chemistry.org The addition of water is often crucial for achieving high enantioselectivity. illinois.edu Uemura later reported improved enantioselectivities by substituting diethyl tartrate with binaphthol (BINOL). illinois.edunih.gov
Vanadium Complexes: Chiral vanadium-salan complexes have proven to be highly effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide as the oxidant, yielding the product in good yield and with high enantioselectivity. acs.org Schiff base-vanadium(IV) complexes have also been explored for this transformation. researchgate.net
Molybdenum Complexes: Molybdenum-catalyzed oxidation of alkyl aryl sulfides with hydrogen peroxide can produce chiral sulfoxides in high yields, although sometimes with moderate enantioselectivities. researchgate.net The use of chiral bis-hydroxamic acid ligands in conjunction with molybdenum catalysts has also been reported. wiley-vch.de
Copper Complexes: While not as prominently featured in the initial search results for this specific transformation, copper complexes are also utilized in various asymmetric oxidation reactions.
The following table summarizes the performance of various transition metal catalysts in the asymmetric oxidation of sulfides.
| Catalyst System | Substrate Example | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |
| Ti(OiPr)₄ / (R,R)-DET / H₂O | Aryl alkyl sulfides | t-BuOOH (TBHP) | High | High | illinois.edu |
| Vanadium-Salan | Aryl alkyl sulfides | H₂O₂ | High | Good | acs.org |
| MoO₂(acac)₂ / Chiral Ligand | p-Tolyl methyl sulfide (B99878) | H₂O₂ | 81% | Good | wiley-vch.de |
| Manganese Complex | Aryl alkyl sulfides | H₂O₂ | >99% | up to 95% | rsc.org |
The choice of the chiral ligand is critical for achieving high enantioselectivity in metal-catalyzed sulfide oxidation. The ligand coordinates to the metal center, creating a chiral environment that directs the oxidant to one of the two lone pairs of the sulfur atom.
BINOL (1,1'-Bi-2-naphthol): This atropisomeric ligand has been successfully used with titanium catalysts to achieve high enantioselectivities in the synthesis of aryl alkyl sulfoxides. illinois.edunih.gov
Salen and Salan Ligands: These tetradentate Schiff base ligands are effective in complexation with various metals, including titanium, vanadium, and manganese. acs.orglibretexts.org Chiral Ti-salen complexes, for instance, are effective catalysts for sulfide oxidation in the presence of urea-hydrogen peroxide (UHP) or aqueous H₂O₂. libretexts.org Vanadium-salan complexes have also demonstrated superior reactivity and enantioselectivity compared to their salen analogues in some cases. acs.org
Bis-hydroxamic acid: Chiral bis-hydroxamic acids have been employed as ligands for molybdenum-catalyzed asymmetric sulfoxidation. wiley-vch.de
Schiff base ligands: Beyond the common Salen framework, other chiral Schiff bases, including polymer-supported versions, have been used with vanadium catalysts for the enantioselective oxidation of sulfides. organic-chemistry.org
The selection of the terminal oxidant is another crucial parameter in these catalytic systems.
Alkyl Hydroperoxides: tert-Butyl hydroperoxide (TBHP) and cumene hydroperoxide (CHP) are commonly used oxidants, particularly in the titanium-catalyzed systems developed by Kagan and Modena. illinois.edu The slow addition of the oxidant is often necessary to minimize non-catalyzed oxidation, which would reduce the enantiomeric excess of the product. acsgcipr.org
Hydrogen Peroxide (H₂O₂): As a more environmentally benign oxidant, hydrogen peroxide is an attractive choice. rsc.org It has been successfully used with manganese and vanadium-based catalytic systems. acs.orgrsc.org The use of aqueous H₂O₂ has been demonstrated with Ti-salen and Fe(salan) catalysts. libretexts.org
Stoichiometric Asymmetric Oxidation
In stoichiometric asymmetric oxidation, a chiral oxidizing agent is used in a 1:1 ratio with the sulfide substrate. While this approach can offer high enantioselectivities, it is generally less atom-economical than catalytic methods.
Chiral oxaziridines, particularly N-sulfonyloxaziridines, are effective reagents for the stoichiometric asymmetric oxidation of prochiral sulfides to optically active sulfoxides, often with moderate to good enantioselectivity. libretexts.orgresearchgate.net These reagents transfer an oxygen atom to the sulfur center in a stereocontrolled manner. researchgate.net The reaction proceeds through a transition state where the steric and electronic properties of the oxaziridine direct the oxidation to a specific face of the sulfide.
Other Chiral Organic Oxidizing Reagents
The synthesis of chiral aryl alkyl sulfoxides, such as the target compound, can be achieved through the asymmetric oxidation of their corresponding prochiral sulfides. This transformation is often mediated by stoichiometric chiral organic oxidizing reagents. These reagents create a chiral environment that directs the oxidation to one of the two lone pairs of electrons on the sulfur atom, resulting in an excess of one enantiomer.
Common classes of chiral organic reagents employed for this purpose include:
Chiral Oxaziridines : Specifically, N-sulfonyl oxaziridines have proven effective in transferring an oxygen atom enantioselectively to a sulfide. libretexts.org
Chiral Hydroperoxides : These can also serve as the oxygen source in asymmetric sulfoxidation. libretexts.org
Another established strategy involves the use of chiral sulfinates, which act as precursors to the final sulfoxide. The Andersen-Pfitzner-Moffatt procedure is a classic example of this approach. It typically involves the reaction of a diastereomerically pure sulfinate, such as menthyl p-toluenesulfinate, with an organometallic reagent like a Grignard reagent. libretexts.orgillinois.edu This reaction proceeds with a high degree of stereospecificity, usually via inversion of configuration at the sulfur center, allowing for the synthesis of sulfoxides with high enantiomeric purity. illinois.edu
| Reagent Type | Example | Outcome |
| Chiral Oxaziridines | N-sulfonyl oxaziridines | Moderate to good enantioselectivity in sulfoxide synthesis. libretexts.org |
| Chiral Sulfinates | Menthyl p-toluenesulfinates | High enantioselectivity via nucleophilic substitution. libretexts.org |
Biocatalytic Approaches to Chiral Sulfoxides
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure sulfoxides. frontiersin.orgresearchgate.net Enzymes offer high efficiency and enantioselectivity under mild reaction conditions, minimizing waste and avoiding the use of heavy metals. frontiersin.org The two primary biocatalytic strategies are the direct asymmetric oxidation of sulfides and the kinetic resolution of racemic sulfoxides. frontiersin.orgnih.gov
Oxidative Biocatalysis
In oxidative biocatalysis, enzymes catalyze the direct, enantioselective oxidation of a prochiral sulfide to a chiral sulfoxide. almacgroup.comnih.gov A wide variety of oxidative enzymes have been successfully employed for this purpose. frontiersin.orgnih.gov These biocatalysts often utilize molecular oxygen or hydrogen peroxide as the terminal oxidant, aligning with green chemistry principles. acsgcipr.org
Key enzyme classes used in oxidative biocatalysis include:
Baeyer–Villiger Monooxygenases (BVMOs) : These enzymes are well-regarded for producing chiral sulfoxides in high enantiomeric excess (ee). nih.govacsgcipr.org
Cytochrome P450 Monooxygenases : This superfamily of enzymes has been applied to the synthesis of chiral sulfoxides. nih.govacsgcipr.org
Peroxidases : These enzymes utilize hydrogen peroxide to perform the asymmetric oxidation. nih.govacsgcipr.org
Dioxygenases : Another class of enzymes capable of catalyzing enantioselective sulfoxidation. nih.gov
Peroxygenases : These have been used for asymmetric sulfoxidation, yielding chiral sulfoxides in high concentration and with moderate to satisfactory optical purity. researchgate.net
Reductive Biocatalysis (Kinetic Resolution via Sulfoxide Reductases)
Kinetic resolution is an alternative biocatalytic strategy that starts with a racemic mixture of a sulfoxide. nih.gov An enzyme selectively transforms one of the two enantiomers, leaving the other, desired enantiomer untouched and thus enantiomerically enriched. frontiersin.orgnih.gov For sulfoxides, this is often achieved through enantioselective reduction of one enantiomer back to the sulfide. almacgroup.com This approach has become increasingly attractive for preparing chiral sulfoxides. frontiersin.orgnih.govnih.gov
The primary enzymes used for this reductive resolution are sulfoxide reductases, notably:
Methionine Sulfoxide Reductases (Msr) : This family is divided into MsrA and MsrB. almacgroup.com
MsrA enzymes are specific for the reduction of the S-enantiomer of sulfoxides, making them ideal biocatalysts for the kinetic resolution to produce (R)-sulfoxides. frontiersin.orgacs.org Resolutions catalyzed by MsrA can achieve high enantiomeric excess (>97% ee) and tolerate high substrate concentrations. frontiersin.org
MsrB enzymes exhibit the opposite stereoselectivity, reducing the R-enantiomer. almacgroup.comresearchgate.net This provides a route to obtaining (S)-sulfoxides, such as Benzene (B151609), [(S)-butylsulfinyl]-. Recently, a whole-cell system using akMsrB from Acidovorax sp. KKS102 was reported for the kinetic resolution of alkyl aryl sulfoxides, yielding the (S)-sulfoxides with >90% ee. almacgroup.com
Dimethyl Sulfoxide (DMSO) Reductases : This class of enzymes has also been reported for use in the kinetic resolution of sulfoxides. almacgroup.comnih.gov
| Enzyme Class | Biocatalytic Strategy | Selectivity | Target Enantiomer |
| Methionine Sulfoxide Reductase A (MsrA) | Reductive Kinetic Resolution | Reduces (S)-sulfoxide | (R)-Sulfoxide frontiersin.orgacs.org |
| Methionine Sulfoxide Reductase B (MsrB) | Reductive Kinetic Resolution | Reduces (R)-sulfoxide | (S)-Sulfoxide almacgroup.com |
| DMSO Reductase | Reductive Kinetic Resolution | Varies with source | (R)- or (S)-Sulfoxide almacgroup.comresearchgate.net |
Emerging Solvent Systems in Biocatalysis (e.g., Ionic Liquids, Deep Eutectic Solvents)
To enhance the sustainability and efficiency of biocatalytic processes, research has focused on replacing traditional organic solvents with greener alternatives like ionic liquids (ILs) and deep eutectic solvents (DESs). almacgroup.comnih.govkcl.ac.uk These novel solvent systems can improve substrate solubility, enhance enzyme stability, and simplify product recovery. almacgroup.com
Ionic Liquids (ILs) : These are salts with low melting points that can serve as effective co-solvents in enzymatic reactions. In one study, the use of the hydrophobic ionic liquid [mmim][Me2PO4] as a co-solvent in the chloroperoxidase-catalyzed sulfoxidation of methyl phenyl sulfide resulted in the formation of the (R)-sulfoxide with 76% conversion and excellent (>99%) enantiomeric excess. almacgroup.com This demonstrated the beneficial effect of ILs in improving both conversion and enantioselectivity compared to the reaction in a pure buffer. almacgroup.com
Deep Eutectic Solvents (DESs) : DESs, particularly those derived from natural compounds (NADESs), are gaining attention as highly attractive green reaction media. almacgroup.com They are biodegradable, sustainable, and can be produced from a wide range of natural sources. almacgroup.com The use of a recombinant peroxygenase in a biphasic water/NADES system for sulfoxidation resulted in the formation of enantiomerically pure (R)-sulfoxide with >99% ee. almacgroup.com More recently, a flavin-containing monooxygenase (mFMO) was used for sulfoxidation in the presence of NADESs, showing that optically active sulfoxides could be obtained with slightly higher conversions at high substrate concentrations without any loss in enantioselectivity. mdpi.comresearchgate.net
Deracemization Strategies for Chiral Sulfoxides
Deracemization is an elegant strategy that converts a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of kinetic resolution. tum.de This process involves the selective conversion of one enantiomer into the other, often through a short-lived, achiral intermediate. researchgate.net
Photochemical Deracemization Techniques
Photochemical methods offer a unique approach to deracemization. tum.de These techniques typically use a chiral photosensitizer that preferentially interacts with one enantiomer of the sulfoxide. Upon irradiation with light, the excited sensitizer transfers its energy to that specific enantiomer, which then undergoes a stereomutating process, such as reversible α-cleavage, to form an achiral radical intermediate. tum.dethieme-connect.com This intermediate can then collapse back to either enantiomer, effectively racemizing the enantiomer that was excited while leaving the other untouched. Over time, this selective process enriches the enantiomer that does not interact with the chiral sensitizer.
Key aspects of this technique include:
Chiral Sensitizers : Chiral xanthones and thioxanthones have been developed as catalysts for these reactions. researchgate.netthieme-connect.com For example, a chiral xanthone was used to achieve the deracemization of racemic benzothiazinone-1-oxides, yielding products with up to 55% ee. thieme-connect.com
Mechanism : The process relies on selective triplet energy transfer from the chiral sensitizer to one of the sulfoxide enantiomers. tum.de
Recycling Systems : A powerful application combines rapid, non-enantioselective photoracemization with chiral chromatography. In these systems, a racemic mixture is passed through a chiral HPLC column. acs.org The undesired enantiomer is separated and directed through a photoreactor containing an immobilized photosensitizer, where it is rapidly racemized. acs.orgnih.gov This newly formed racemic mixture is then recycled back into the chiral separation step. Through multiple cycles, the entire racemic starting material can be converted into a single, desired enantiomer. acs.org
Integrated Recirculating Systems (e.g., HPLC with Photoracemization)
A modern approach to obtaining enantiomerically pure sulfoxides involves the deracemization of a racemic mixture. This can be efficiently achieved using an integrated recycling photoreactor system that combines chiral High-Performance Liquid Chromatography (HPLC) for separation with a photoracemization unit. nih.govacs.org
This system operates in a cyclical manner:
A racemic mixture of an alkyl aryl sulfoxide is introduced into a chiral HPLC system, which separates the two enantiomers.
The desired enantiomer is collected.
The undesired enantiomer is passed through a photoreactor.
In the photoreactor, the undesired enantiomer is racemized using a photosensitizer and light irradiation.
The resulting racemic mixture is then recirculated back into the chiral HPLC system for another round of separation.
Theoretically, this process can convert a racemate into a single pure enantiomer in high yield after several cycles. nih.gov The key to this process is the rapid and efficient photoracemization of the undesired sulfoxide enantiomer. nih.govacs.org
Research Findings on Photoracemization:
Recent studies have focused on developing efficient photoracemization techniques for chiral alkyl aryl sulfoxides. The use of a photosensitizer, such as 2,4,6-triphenylpyrylium tetrafluoroborate (TPT+), has been shown to facilitate rapid racemization under light irradiation. acs.orgnih.gov The effectiveness of this process is dependent on the substitution pattern of the sulfoxide and the electrochemical properties of the functional groups present. acs.org
| Photosensitizer | Wavelength (nm) | Half-life (t1/2) of Racemization (s) | Second-order Rate Constant (k2) (M-1s-1) |
|---|---|---|---|
| Mes-Acr-Me+ | 425 | 106 | 6.57 x 101 |
| DDQ | 380 | 71 | 9.82 x 101 |
| 6-MeO-NMQ+ | 365 | 30 | 2.28 x 102 |
| TPT+ | 365 | 5 | 1.36 x 103 |
| TPT+ | 425 | 2 | 3.19 x 103 |
This table presents data on the screening of various photosensitizers for the racemization of methyl p-tolyl sulfoxide, demonstrating the high efficiency of TPT+. nih.gov
The mechanism of photoracemization can involve either pyramidal inversion at the sulfur center or a C-S bond cleavage pathway. iastate.edu The choice of photosensitizer and irradiation wavelength is crucial for achieving rapid and clean racemization without significant decomposition of the substrate. acs.orgiastate.edu
Transformations from Other Sulfinyl Derivatives
Chiral sulfoxides can be synthesized from other sulfinyl compounds through stereoselective transformations. These methods often rely on the generation of key intermediates like sulfenate anions or the use of chiral sulfinates. nih.govacs.org
Reactions Involving Sulfenate Anions
Sulfenate anions (RSO⁻) are versatile nucleophiles that can react with various electrophiles to form sulfoxides. tandfonline.com A common strategy involves the in situ generation of a sulfenate anion from a suitable precursor, followed by its reaction with an alkylating or arylating agent. mdpi.com
β-Sulfinyl esters have emerged as effective precursors for the generation of sulfenate anions through a base-promoted retro-Michael reaction. mdpi.comresearchgate.net The generated sulfenate anion can then be trapped with an electrophile, such as an alkyl halide or an aryl halide, to produce the desired sulfoxide. organic-chemistry.org
Palladium-Catalyzed Arylation of Sulfenate Anions:
A significant advancement in this area is the palladium-catalyzed asymmetric arylation of sulfenate anions. nih.govacs.org In this process, a chiral phosphine (B1218219) ligand is used to induce enantioselectivity in the formation of the new sulfur-carbon bond. mdpi.comorganic-chemistry.org
| Aryl Iodide | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| p-iodoanisole | (R)-(S)-PPF-t-Bu2 | 83 | 73 |
| m-iodoanisole | (R)-(S)-PPF-t-Bu2 | 90 | 68 |
| o-iodoanisole | (R)-(S)-PPF-t-Bu2 | 78 | racemic |
| p-iodonitrobenzene | (R)-(S)-PPF-t-Bu2 | 67 | 66 |
| p-iodotrifluoromethylbenzene | (R)-(S)-PPF-t-Bu2 | 98 | higher ee |
This table illustrates the scope of the palladium-catalyzed asymmetric arylation of p-tolylsulfinyl acrylates with various aryl iodides, highlighting the influence of the aryl iodide structure on yield and enantioselectivity. mdpi.com
Stereoselective Formation of Sulfinates
Another well-established method for the synthesis of enantiomerically pure sulfoxides is through the stereoselective formation of sulfinate esters, followed by their reaction with an organometallic reagent. nih.govacs.org
This process typically involves the reaction of a racemic sulfinyl chloride with a chiral alcohol to form a mixture of diastereomeric sulfinates. nih.govwiley-vch.de These diastereomers can then be separated, often by crystallization, and the desired diastereomer is treated with a Grignard or organolithium reagent to afford the enantiomerically pure sulfoxide. wiley-vch.deresearchgate.net
Chiral Auxiliaries in Sulfinate Synthesis:
A variety of chiral alcohols have been employed as auxiliaries in this method, with menthol and diacetone-D-glucose (DAG) being particularly effective. nih.govacs.org The Andersen synthesis, a classic example, utilizes (-)-menthol to prepare diastereomerically enriched menthyl p-toluenesulfinate. nih.gov
The choice of the chiral auxiliary and the reaction conditions can significantly influence the diastereoselectivity of the sulfinate formation. wiley-vch.de
Benzene, S Butylsulfinyl As a Chiral Auxiliary in Asymmetric Synthesis
Fundamental Principles of Chiral Induction by the Sulfinyl Group
The effectiveness of the sulfinyl group as a chiral director stems from a combination of steric and stereoelectronic factors, its ability to enforce conformational rigidity in transition states, and its capacity to coordinate with Lewis acids. medcraveonline.comunamur.be These principles work in concert to create a highly biased environment for chemical transformations.
Steric and Stereoelectronic Differentiation of Diastereotopic Faces
The sulfinyl group, with its stereogenic sulfur atom bearing a lone pair of electrons, an oxygen atom, and two different carbon substituents (in this case, a butyl and a phenyl group), provides a sterically and electronically distinct environment. medcraveonline.com This inherent asymmetry allows for the effective differentiation between the two faces of a nearby prochiral center, such as a carbonyl group or an imine. medcraveonline.comliverpool.ac.uk The bulky butyl group and the phenyl ring create significant steric hindrance, directing an incoming reagent to the less hindered face of the molecule. acs.org
Furthermore, stereoelectronic effects play a crucial role. The lone pair of electrons and the polar S=O bond contribute to a specific electronic environment around the chiral sulfur atom. numberanalytics.com This electronic asymmetry can influence the trajectory of approaching reactants, favoring one path over another. The interplay between these steric and electronic differences is fundamental to the high levels of diastereoselectivity observed in reactions employing sulfinyl auxiliaries. medcraveonline.com
Conformational Control and Rigid Transition States
A key to successful asymmetric induction is the ability of the chiral auxiliary to lock the molecule into a specific, rigid conformation during the crucial bond-forming step. medcraveonline.commedcraveonline.com The sulfinyl group excels in this regard. Through non-covalent interactions, such as dipole-dipole interactions and steric repulsions, the sulfinyl moiety can restrict the rotational freedom of the molecule, leading to a well-defined transition state. acs.org
In many reactions, particularly those involving chelation, the sulfinyl group and a neighboring functional group (like a carbonyl) can coordinate to a metal center, forming a rigid cyclic transition state. unamur.be This conformational rigidity minimizes the number of possible reaction pathways, thereby amplifying the directing effect of the chiral auxiliary and leading to a high preference for the formation of one diastereomer. uoguelph.ca
Coordination with Lewis Acids at Sulfur or Oxygen
The ability of the sulfinyl group to coordinate with Lewis acids at either the oxygen or the sulfur atom adds another layer of control to its application in asymmetric synthesis. medcraveonline.comunamur.be The oxygen atom, being more Lewis basic, is the typical site of coordination for many Lewis acids. This interaction enhances the electrophilicity of a nearby reactive center and can lock the conformation of the molecule through chelation. unamur.bewikipedia.org
For instance, in the reduction of β-keto sulfoxides, chelation of a Lewis acid to both the sulfinyl oxygen and the carbonyl oxygen creates a rigid six-membered ring intermediate. unamur.be This chelation control dictates the facial selectivity of the hydride attack. Interestingly, the choice of Lewis acid can sometimes alter the site of coordination or the nature of the transition state, providing a valuable tool to tune and even reverse the diastereoselectivity of a reaction. medcraveonline.comunamur.be
Diastereoselective Carbon-Carbon Bond Forming Reactions
The principles of chiral induction by the sulfinyl group have been successfully applied to a wide array of carbon-carbon bond-forming reactions, enabling the synthesis of complex chiral molecules with high stereocontrol. acs.orgnih.govrsc.orgnih.gov
Additions to Carbonyl Compounds (e.g., β-Keto Sulfoxides)
Nucleophilic additions to carbonyl compounds are fundamental transformations in organic synthesis. When a chiral sulfinyl group is positioned β to a ketone, as in β-keto sulfoxides, it can effectively control the stereochemical outcome of additions to the carbonyl group. unamur.bewikipedia.org
The diastereoselective reduction of enantiomerically pure β-keto sulfoxides is a well-established and highly versatile method for the synthesis of enantiomerically pure secondary alcohols. unamur.be The stereochemical course of these reductions can often be controlled by the choice of reducing agent and the presence or absence of a Lewis acid. uoguelph.ca
One of the most widely used reagents for this transformation is diisobutylaluminium hydride (DIBAL-H). unamur.be In the absence of a strong Lewis acid, the reduction with DIBAL-H is believed to proceed through an intramolecular hydride transfer via a six-membered cyclic transition state, where the aluminum coordinates to the sulfinyl oxygen. unamur.be This leads to a specific diastereomer of the resulting β-hydroxy sulfoxide (B87167).
Conversely, when the reduction is carried out with DIBAL-H in the presence of a Lewis acid such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), the stereochemical outcome is often reversed. unamur.beuoguelph.ca In this case, the Lewis acid is thought to form a rigid chelate with both the sulfinyl oxygen and the carbonyl oxygen. unamur.beuoguelph.ca This chelation-controlled transition state forces the hydride to attack from the opposite face of the carbonyl group compared to the non-chelated reduction, leading to the formation of the epimeric β-hydroxy sulfoxide. unamur.be
This predictable and switchable diastereoselectivity makes the reduction of β-keto sulfoxides a powerful tool in asymmetric synthesis. The resulting β-hydroxy sulfoxides can then be further transformed, for example, by reductive cleavage of the carbon-sulfur bond to yield chiral alcohols. unamur.be
Table 1: Diastereoselective Reduction of a β-Keto Sulfoxide
| Reducing Agent | Lewis Acid | Major Diastereomer | Diastereomeric Excess (de) |
| DIBAL-H | None | (R,S) or (S,R) | Good to excellent |
| DIBAL-H | ZnX₂ | (R,R) or (S,S) | Good to excellent |
Note: The absolute configuration of the major diastereomer depends on the configuration of the starting β-keto sulfoxide. The table illustrates the principle of obtaining epimeric products. unamur.beuoguelph.ca
Addition of Carbanionic Chiral Sulfoxides to Electrophiles
The chiral sulfinyl group is a powerful tool for inducing asymmetry in the addition reactions of α-sulfinyl carbanions to various electrophiles. nih.gov The sulfur atom is configurationally stable and the sulfinyl group can be readily introduced and subsequently removed. nih.gov The carbanion, generated by deprotonation of the α-methylene group with a strong base, can attack electrophilic centers, with the stereochemical outcome being directed by the chiral sulfoxide.
Aldol (B89426) Type Reactions
The aldol reaction, a fundamental carbon-carbon bond-forming reaction, involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.orgpressbooks.pub When a chiral α-sulfinyl ketone is used to generate the enolate, the reaction can proceed with high diastereoselectivity. The chiral auxiliary, such as Benzene (B151609), [(S)-butylsulfinyl]-, directs the approach of the electrophilic aldehyde or ketone, leading to the formation of a β-hydroxy sulfoxide with a high degree of stereocontrol. The resulting aldol addition product contains both a hydroxyl and a sulfinyl group, and the reaction establishes two new stereocenters simultaneously. wikipedia.org The reaction is typically carried out at low temperatures to maximize stereoselectivity. pressbooks.pub
For instance, the lithium enolate of a chiral β-ketosulfoxide can react with an aldehyde. The stereochemical course of the reaction is often rationalized by a Zimmerman-Traxler-type chair-like transition state, where chelation between the lithium cation, the sulfinyl oxygen, and the carbonyl oxygen of the enolate minimizes steric interactions and dictates the facial selectivity of the attack on the aldehyde.
Reformatsky-Type Reactions
The Reformatsky reaction traditionally involves the addition of an organozinc reagent, formed from an α-haloester and zinc metal, to a carbonyl compound. byjus.comwikipedia.org A significant variation, the aza-Reformatsky reaction, employs imines as electrophiles to produce β-amino esters. beilstein-journals.orgnih.gov The use of chiral N-sulfinylimines, particularly N-tert-butylsulfinyl imines, has proven to be an effective strategy for achieving high diastereoselectivity in these reactions. beilstein-journals.orgnih.gov
In a study by Linclau and Poisson, chiral α,α-difluoro-β-(N-tert-butylsulfinyl) amino esters were synthesized through a ZnEt₂-mediated aza-Reformatsky reaction. beilstein-journals.org The reaction involved chiral (S)-N-tert-butylsulfinyl imines and ethyl bromodifluoroacetate. beilstein-journals.orgresearchgate.net The process yielded the corresponding (R,S)-products as the major diastereomers with diastereoselectivities ranging from low to excellent (6–90% de) and moderate yields (46–64%). beilstein-journals.orgresearchgate.net The diastereoselectivity was notably lower for imines derived from aliphatic aldehydes compared to those with α-oxygenated or aromatic substituents. beilstein-journals.orgnih.gov
Another example involves the highly diastereoselective zinc-mediated aza-Reformatsky reaction of methyl bromoacetate (B1195939) with an enantiopure N-tert-butylsulfinyl imine, which produced the corresponding β-amino ester in 85% yield and greater than 90% diastereomeric excess. nih.gov The high level of stereocontrol is attributed to a six-membered transition state where the zinc atom coordinates with both the sulfinyl oxygen and the imine nitrogen. beilstein-journals.org
| N-Sulfinyl Imine Substrate (R group) | Reformatsky Reagent | Conditions | Yield (%) | Diastereomeric Excess (de, %) | Reference |
|---|---|---|---|---|---|
| Ethyl | Ethyl bromodifluoroacetate | ZnEt₂, RhCl(PPh₃)₃, THF | 46-64 | 6 | beilstein-journals.org |
| Undecyl | Ethyl bromodifluoroacetate | ZnEt₂, RhCl(PPh₃)₃, THF | 46-64 | 6 | beilstein-journals.org |
| (S)-2,2-dimethyl-1,3-dioxolan-4-yl | Ethyl bromodifluoroacetate | ZnEt₂, RhCl(PPh₃)₃, THF | 46-64 | 90 | beilstein-journals.org |
| Phenyl | Bromodifluoromethyl ketones | Zn, CuBr, MeCN | 56-85 | 72-90 | beilstein-journals.org |
| 4-Biphenyl | Ethyl bromodifluoroacetate | ZnEt₂, RhCl(PPh₃)₃, THF | 46-64 | 86 | beilstein-journals.org |
Additions to N-Sulfinimines
The addition of enantiopure α-sulfinyl carbanions to chiral N-sulfinimines provides a highly effective method for the asymmetric synthesis of β-amino sulfoxides. acs.org This reaction allows for the creation of two new stereogenic centers, and the stereochemical outcome can be controlled by matching or mismatching the configurations of the two sulfur atoms in the reactants. acs.org
Research by García Ruano and colleagues demonstrated that the addition of lithium anions of (R)- and (S)-methyl or -ethyl p-tolyl sulfoxides to (S)-N-benzylidene-p-toluenesulfinamide can be highly stereoselective. acs.org When the configurations at the sulfur atoms of the nucleophile and the electrophile are opposite (a "matched pair"), the reaction proceeds with exceptional diastereoselectivity, often yielding a single diastereoisomer. acs.org The N-sulfinyl group of the imine primarily dictates the configuration of the newly formed stereocenter adjacent to the nitrogen, while the α-sulfinyl carbanion controls the configuration of the carbon to which it is attached. acs.org
| α-Sulfinyl Carbanion Source | N-Sulfinylimine | Conditions | Product Ratio (diastereomers) | Reference |
|---|---|---|---|---|
| (R)-Methyl p-tolyl sulfoxide | (S)-N-Benzylidene-p-toluenesulfinamide | LDA, THF, -78°C | 95:5 | acs.org |
| (S)-Methyl p-tolyl sulfoxide | (S)-N-Benzylidene-p-toluenesulfinamide | LDA, THF, -78°C | 50:50 | acs.org |
| (R)-Ethyl p-tolyl sulfoxide | (S)-N-Benzylidene-p-toluenesulfinamide | LDA, THF, -78°C | >98:2 | acs.org |
| (S)-Ethyl p-tolyl sulfoxide | (S)-N-Benzylidene-p-toluenesulfinamide | LDA, THF, -78°C | 20:80 | acs.org |
Asymmetric Alkylation Reactions
Asymmetric alkylation utilizing chiral sulfoxides is a powerful method for constructing stereogenic carbon centers. The process involves the deprotonation of a carbon α to the sulfinyl group to form a stabilized carbanion, which then reacts with an electrophile, such as an alkyl halide. libretexts.org The stereochemistry of the newly formed C-C bond is controlled by the chiral sulfoxide, which directs the approach of the electrophile to one face of the carbanion.
The sulfinyl group serves as an effective chiral auxiliary, providing high levels of asymmetric induction. nih.gov After the alkylation step, the auxiliary can be removed through various methods, such as reduction or pyrolysis, to yield the desired enantiomerically enriched product. This strategy has been applied to the synthesis of a wide range of chiral molecules. The use of an aryl sulfoxide, like Benzene, [(S)-butylsulfinyl]-, is advantageous due to the stability and directing ability of the phenylsulfinyl group.
Diastereoselective Cyclization Reactions
Chiral sulfoxides are valuable auxiliaries for controlling stereochemistry in diastereoselective cyclization reactions. rsc.org These reactions, which form cyclic structures, are fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals. The sulfinyl group can be strategically placed within an acyclic precursor to direct the formation of one or more stereocenters during the ring-closing step. beilstein-journals.org The intramolecular nature of these reactions often leads to highly organized transition states, resulting in excellent stereocontrol.
Intramolecular Conjugate Additions
Intramolecular conjugate addition, or intramolecular Michael addition, is a key strategy for the synthesis of cyclic compounds. masterorganicchemistry.comwikipedia.org When a molecule contains both a nucleophilic center and a Michael acceptor (such as an α,β-unsaturated carbonyl or nitrile) tethered together, an intramolecular cyclization can occur. masterorganicchemistry.com If a chiral sulfoxide is incorporated into the tether, it can effectively control the diastereoselectivity of the ring formation.
An example of this is the synthesis of a natural product pheromone, where an intramolecular conjugate addition to a vinyl sulfoxide was a key step. uoguelph.ca The sulfoxide was treated with a base (NaH) to initiate the cyclization, affording the cyclic sulfoxide with high stereocontrol. uoguelph.ca In another application, Fustero and Barrio demonstrated that combining a nucleophilic addition to a chiral N-tert-butanesulfinyl imine with a subsequent intramolecular aza-Michael reaction could produce 1,3-disubstituted isoindolines with high diastereoselectivity. beilstein-journals.org The chiral sulfinyl group on the nitrogen atom directs the initial addition and controls the stereochemical outcome of the subsequent ring-closing conjugate addition. beilstein-journals.org
Diels-Alder Reactions
The Diels-Alder reaction is a powerful method for the construction of six-membered rings. wikipedia.org When N-sulfinyl imines are employed as dienophiles, the chiral sulfinyl group can effectively control the facial selectivity of the cycloaddition. The reaction between a conjugated diene and a substituted alkene (the dienophile) forms a substituted cyclohexene (B86901) derivative. wikipedia.org For the reaction to proceed, the diene must be able to adopt an s-cis conformation. libretexts.org The stereospecificity of the Diels-Alder reaction with respect to substituents on both the diene and dienophile makes it a valuable tool in stereoselective synthesis. libretexts.org
While benzene itself is generally a poor diene in Diels-Alder reactions due to its high aromatic stabilization energy, its derivatives can participate in such cycloadditions. aklectures.com The use of N-sulfinyl imines as dienophiles in hetero-Diels-Alder reactions allows for the synthesis of nitrogen-containing heterocyclic compounds. The chiral sulfinyl group directs the approach of the diene, leading to high diastereoselectivity in the resulting cycloadducts.
A notable application involves the reaction of N-phenylmaleimide with benzene oxide, which undergoes a Diels-Alder reaction. cdnsciencepub.com While direct radical addition to benzene can occur under specific conditions, such as with chlorine under UV light, these reactions disrupt the aromatic system and are not stereoselective. savemyexams.comdocbrown.info The Diels-Alder reaction, in contrast, offers a concerted pathway to cyclic products. wikipedia.org Computational studies have explored both concerted and stepwise radical pathways for the Diels-Alder reaction of allene (B1206475) with benzene, indicating a preference for the concerted mechanism. windows.net
Nazarov Cyclizations
The Nazarov cyclization is a 4π-electrocyclization of a pentadienyl cation to form a cyclopentenone. rsc.org This reaction has been extended to include "homo-Nazarov" cyclizations, where cyclopropyl (B3062369) vinyl ketones undergo ring expansion to form cyclohexenones. wiley.com The reaction is typically promoted by a Lewis acid or Brønsted acid. wiley.comresearchgate.net
While direct involvement of benzene, [(S)-butylsulfinyl]- in Nazarov cyclizations is not the primary application, N-sulfinyl imines can be utilized in related transformations. The nitrogen atom's electronic influence is significant in these cyclizations. beilstein-journals.org For instance, gold(I)-catalyzed tandem nih.govnih.gov-rearrangement/Nazarov reactions of propargyl esters of N-heterocycles have been studied, demonstrating the crucial role of the nitrogen atom's position relative to the forming ring. beilstein-journals.org
The efficiency of the Nazarov cyclization is sensitive to the electronic properties of the substrate. beilstein-journals.org In some cases, the initial cyclization is the rate-determining step. nih.gov The versatility of this reaction allows for the synthesis of complex polycyclic frameworks. researchgate.netnih.gov
1,4-Radical Additions
Radical additions to N-sulfinyl imines provide another avenue for asymmetric C-C bond formation. The sulfinyl group can effectively control the stereochemistry of the newly formed stereocenter. A notable example is the manganese(0)-promoted sequential 1,4-addition/Ireland-Claisen rearrangement. thieme-connect.de This process involves the one-electron reduction of an alkyl iodide to generate a radical, which then undergoes a 1,4-addition to an allylic acrylate. The resulting enoxy radical is further reduced and trapped, leading to a rearranged product with high stereocontrol. thieme-connect.de
Asymmetric Synthesis of Nitrogen-Containing Compounds Utilizing N-Sulfinyl Imines
N-sulfinyl imines, derived from the condensation of aldehydes or ketones with enantiopure sulfinamides like (S)-tert-butanesulfinamide, are highly versatile intermediates for the asymmetric synthesis of a broad spectrum of nitrogen-containing compounds. arkat-usa.orgnih.gov The N-sulfinyl group serves a dual purpose: it activates the imine for nucleophilic attack and acts as a powerful chiral directing group. arkat-usa.orgwikipedia.org After the addition of a nucleophile, the sulfinyl group can be readily cleaved under mild acidic conditions to afford the free amine. nih.govwikipedia.org
Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines
One of the most significant applications of N-tert-butanesulfinyl imines is their reaction with organometallic reagents. acs.orgcas.cn The addition of Grignard reagents or organolithium compounds to these chiral imines proceeds with high diastereoselectivity, providing a reliable method for the synthesis of chiral amines. acs.orgbeilstein-journals.org The stereochemical outcome of these additions can often be predicted by invoking a six-membered cyclic transition state where the metal coordinates to both the nitrogen and the sulfinyl oxygen. iupac.org
This methodology has proven effective for a wide range of substrates, including the synthesis of α-branched benzylamines. acs.org Interestingly, the diastereoselectivity can sometimes be reversed by changing the organometallic reagent and solvent. For example, the addition of phenylmagnesium bromide in toluene (B28343) can yield the opposite diastereomer compared to the addition of phenyllithium (B1222949) in THF. researchgate.net This allows for the synthesis of both enantiomers of a target amine from a single chiral auxiliary. researchgate.net
The reaction conditions are generally mild, and the N-sulfinyl imines are often stable enough to be purified by chromatography or crystallization. acs.org The utility of this method has been demonstrated in the synthesis of various biologically active compounds and complex natural products. rsc.orgsigmaaldrich.com
Table 1: Diastereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines
| Imine Substrate | Organometallic Reagent | Solvent | Diastereomeric Ratio (dr) |
|---|---|---|---|
| N-Sulfinyl imine from 3-substituted cyclohexanone | Alkyl/Aryl Grignard | - | Excellent |
| N-Sulfinyl imine from 4-substituted cyclohexanone | Alkyl/Aryl Grignard | - | Excellent |
| Benzaldehyde-derived N-sulfinyl imine | Phenylmagnesium bromide | Toluene | 70:30 |
| Benzaldehyde-derived N-sulfinyl imine | Phenyllithium | THF | Reversed selectivity |
Data sourced from multiple studies. researchgate.netrsc.orgnih.gov
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination provides an alternative route to chiral amines from N-sulfinyl imines. Instead of adding a carbon nucleophile, the imine is reduced with a hydride source. The choice of reducing agent can influence the stereochemical outcome. For instance, reductions of N-sulfinyl imines with sodium borohydride (B1222165) or L-selectride can lead to opposite diastereomers due to different transition state models. beilstein-journals.org
This strategy has been employed in the synthesis of various amine-containing compounds. organic-chemistry.org For example, a reductive amination protocol was used to afford trans-2,5-disubstituted pyrrolidines. temple.edu The combination of a chiral sulfinyl auxiliary with a suitable reducing agent offers a powerful and flexible method for the stereocontrolled synthesis of amines.
Synthesis of Diverse Amine Classes (e.g., α-Branched, α,α-Dibranched Amines)
The addition of organometallic reagents to N-tert-butanesulfinyl imines is a cornerstone for the asymmetric synthesis of various classes of amines, including α-branched and α,α-dibranched amines. nih.gov
The synthesis of α-branched amines is readily achieved through the addition of organometallic reagents to N-sulfinyl aldimines. nih.govresearchgate.net The high diastereoselectivity of these reactions, followed by the straightforward removal of the sulfinyl group, provides access to highly enantioenriched α-branched amines. nih.gov This method has been applied to the synthesis of α-branched 2-piperazinylbenzylamines, which are important motifs in drug discovery. acs.org
The synthesis of α,α-dibranched amines , which contain a chiral quaternary center, is more challenging. However, this can be accomplished by the addition of organometallic reagents to N-sulfinyl ketimines. nih.gov The N-sulfinyl group effectively controls the configuration of the newly formed quaternary stereocenter. nih.gov This approach has been used to synthesize α,α-dibranched β-sulfanyl amines with high stereoselectivity. nih.gov
Table 2: Synthesis of Diverse Amine Classes using N-tert-Butanesulfinyl Imines
| Amine Class | Synthetic Strategy | Key Features |
|---|---|---|
| α-Branched Amines | Addition of organometallic reagents to N-sulfinyl aldimines | High diastereoselectivity, readily available starting materials |
This table summarizes general strategies for synthesizing different amine classes.
Stereoselective Preparation of Amino Acids and Amino Alcohols
The [(S)-butylsulfinyl] moiety is instrumental in the asymmetric synthesis of amino acids and amino alcohols, which are fundamental building blocks for pharmaceuticals and natural products. acs.orgnih.gov
The chiral N-tert-butylsulfinyl group, derived from Benzene, [(S)-butylsulfinyl]-, provides a powerful platform for the stereoselective synthesis of a variety of non-natural α-amino acids. One notable method involves a visible light-promoted photoredox catalysis, where a C-centered radical adds to a chiral glyoxylate-derived sulfinyl imine. chemrxiv.org This protocol allows for the use of common carboxylic acids as radical precursors. chemrxiv.org The stereochemical outcome is controlled by the auxiliary, with the (R)-sulfinyl imine yielding the α-(R) amino acid precursor. chemrxiv.org
Another significant application is in the synthesis of β,γ-unsaturated α-amino acids through a Lewis acid-promoted diastereoselective Petasis reaction. beilstein-journals.org This reaction involves vinylboronic acids, (R)-N-tert-butanesulfinamide, and glyoxylic acid, with indium(III) bromide found to be the most effective Lewis acid catalyst. beilstein-journals.org Furthermore, the auxiliary has been successfully employed in the highly diastereoselective synthesis of α-aminophosphonic acids via the Pudovik reaction, where H-phosphonates add to (S)-N-tert-butylsulfinyl aldimines. researchgate.net
| Amino Acid Type | Method | Key Reagents | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Unnatural α-Amino Acids | Photoredox Catalysis (Radical Addition) | Glyoxylate-derived sulfinyl imine, carboxylic acids, organic photocatalyst | High stereoselectivity; (R)-sulfinyl imine gives α-(R) product | chemrxiv.org |
| β,γ-Unsaturated α-Amino Acids | Petasis Reaction | (R)-N-tert-butanesulfinamide, glyoxylic acid, vinylboronic acids, InBr₃ | High diastereoselectivity | beilstein-journals.org |
| α-Aminophosphonic Acids | Pudovik Reaction | (S)-N-tert-butylsulfinyl aldimines, TADDOL-derived H-phosphonate, K₂CO₃ | High diastereoselectivity (dr >95:5) | researchgate.net |
The synthesis of vicinal amino alcohols, particularly those with anti-stereochemistry, is effectively achieved using N-tert-butanesulfinyl imines. A notable method involves the reaction of these chiral imines with zinc homoenolates generated from 1-substituted cyclopropanols. nih.gov This approach is highly regio- and stereoselective, affording the desired anti-amino alcohol derivatives with excellent diastereomeric ratios, often as high as 99:1. nih.gov The process can be considered an umpolung reaction relative to the homoenolate precursor. nih.gov
The auxiliary also enables the synthesis of structurally unique amino alcohols, such as β-amino-α-trifluoromethyl alcohols. nih.gov These fluorinated compounds are valuable synthetic targets, and their preparation often involves the diastereoselective reduction of the corresponding α-aminoalkyl trifluoromethyl ketones or nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov
| Amino Alcohol Type | Method | Key Reagents | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| anti-Vicinal Amino Alcohols | Reaction with Zinc Homoenolates | N-tert-butanesulfinyl imines, 1-substituted cyclopropanols, Et₂Zn | Up to 99:1 | nih.gov |
| β-Amino-α-vinyl Alcohols | Benzoyloxyallylation | N-tert-butanesulfinyl imines, 3-bromopropenyl benzoate, Zn | Up to 99:1 (anti-isomers) | nih.gov |
| β-Amino-α-trifluoromethyl Alcohols | Nucleophilic Trifluoromethylation | α-Amino aldehydes, (trifluoromethyl)trimethyl silane (B1218182) (TMS-CF₃) | Diastereoselective, favoring the anti-isomer | nih.gov |
Enantioselective Synthesis of Nitrogen-Containing Heterocycles (e.g., Aziridines, Pyrrolidines, β-Lactams)
The Benzene, [(S)-butylsulfinyl]- auxiliary is a powerful tool for the asymmetric synthesis of strained and non-strained nitrogen-containing heterocyclic compounds. beilstein-journals.org
Chiral N-tert-butanesulfinyl imines are excellent precursors for the synthesis of enantiomerically enriched aziridines through reactions like the aza-Darzens and Corey-Chaykovsky reactions. beilstein-journals.orgwiley-vch.de The aza-Darzens reaction between N-sulfinylimines and α-bromoesters provides a direct route to highly substituted aziridines with excellent stereoselectivity. researchgate.net For instance, the reaction with methyl α-bromo-α-phenylacetate yields trans-aziridines in good yields and with high diastereomeric ratios. beilstein-journals.org
The stereochemical outcome of these reactions can often be controlled. wiley-vch.de In the reaction with sulfur ylides, the choice of the ylide reagent—dimethylsulfoxonium methylide versus dimethylsulfonium methylide—can lead to aziridines with opposite diastereoselectivity. wiley-vch.de This tunability, combined with the chirality of the sulfinyl group itself, allows for precise control over the final product's stereochemistry. wiley-vch.deresearchgate.net This methodology has been applied to synthesize various functionalized aziridines, including 2,2-dibromoaziridines and trifluoromethylated aziridines, with good to excellent diastereoselectivities. beilstein-journals.org
| Aziridine Type | Method | Key Reagents | Stereoselectivity | Reference |
|---|---|---|---|---|
| 2,2',3-Trisubstituted | Aza-Darzens Reaction | N-tert-butanesulfinyl imines, α-bromoesters (e.g., methyl α-bromo-α-phenylacetate), LiHMDS | Excellent (trans-selective) | beilstein-journals.orgresearchgate.net |
| Trifluoromethylated | Corey-Chaykovsky Reaction | N-tert-butanesulfinyl trifluoromethyl ketimines, dimethylsulfoxonium methylide | Good (dr from 86:14 to >99:1) | beilstein-journals.org |
| 2,2-Dibromoaziridines | Nucleophilic Addition/Cyclization | N-tert-butanesulfinyl aldimines, bromoform, NaHMDS | High | beilstein-journals.org |
The synthesis of chiral pyrrolidines is effectively guided by the [(S)-butylsulfinyl] auxiliary. A versatile method allows for the synthesis of either enantiomer of a 2-substituted pyrrolidine (B122466) from a single chiral starting material. acs.org This is achieved through the reductive cyclization of (SS)-γ-chloro-N-tert-butanesulfinyl ketimines. acs.org The choice of reducing agent dictates the stereochemical outcome: using LiBHEt₃ affords the (SS,R)-pyrrolidine with 99:1 diastereoselectivity, while using DIBAL-H/LiHMDS yields the (SS,S)-epimer with 1:99 diastereoselectivity. acs.org
Furthermore, [3+2] cycloaddition reactions between N-tert-butanesulfinyl imines (acting as 1-azadienes) and azomethine ylides provide a highly diastereoselective route to densely substituted pyrrolidines. ua.es Catalyzed by silver carbonate (Ag₂CO₃), this method can generate up to four stereogenic centers simultaneously, with the (S)-configuration of the auxiliary directing the formation of the (2S,3R,4S,5R) absolute configuration in the final product. ua.es
| Pyrrolidine Type | Method | Key Reagents/Catalyst | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|
| (SS,R)-2-Substituted | Reductive Cyclization | (SS)-γ-chloro-N-tert-butanesulfinyl ketimine, LiBHEt₃ | Excellent (dr 99:1) | acs.org |
| (SS,S)-2-Substituted | Reductive Cyclization | (SS)-γ-chloro-N-tert-butanesulfinyl ketimine, DIBAL-H/LiHMDS | Excellent (dr 1:99) | acs.org |
| Densely Substituted (2S,3R,4S,5R) | [3+2] Dipolar Cycloaddition | (S)-N-tert-butanesulfinyl imine, azomethine ylide, Ag₂CO₃ | High to excellent | ua.es |
| 3-Substituted | Rhodium-Catalyzed Arylation | (RS)-N-tert-butanesulfinyl imine, sodium tetraarylboronates, Rh catalyst | High diastereomeric ratio | beilstein-journals.org |
The β-lactam ring is a critical structural motif in many antibiotics. organic-chemistry.orgresearchgate.net The Benzene, [(S)-butylsulfinyl]- auxiliary facilitates the enantioselective synthesis of these important heterocycles. A diastereoselective coupling of chiral N-sulfinyl imines with dimethyl malonate, promoted by sodium carbonate under solvent-free conditions, yields 4-substituted azetidin-2-ones. beilstein-journals.org For most substrates, the resulting dimethyl 2-(1-aminoalkyl)malonates are obtained as single diastereoisomers. beilstein-journals.org The stereochemical outcome is rationalized by a transition state model where a sodium ion chelates with the oxygen and nitrogen atoms of the sulfinyl imine, leading to a nucleophilic attack on the Si face of the imine. beilstein-journals.org
Another powerful approach is the Reformatsky-type reaction. For example, the reaction of a chiral N-tert-butanesulfinyl isatin (B1672199) ketimine with ethyl bromoacetate in the presence of a Zn/Cu couple furnishes enantiomerically pure spiro β-lactam precursors. beilstein-journals.org These intermediates can then be converted into biologically active molecules. beilstein-journals.org
| β-Lactam Type | Method | Key Reagents | Stereoselectivity | Reference |
|---|---|---|---|---|
| 4-Substituted Azetidin-2-ones | Malonate Addition/Cyclization | Chiral N-tert-butanesulfinyl imines, dimethyl malonate, Na₂CO₃ | Single diastereoisomers in most cases | beilstein-journals.org |
| Spiro β-Lactams | Reformatsky-type Reaction | Chiral N-tert-butanesulfinyl isatin ketimine, ethyl bromoacetate, Zn/Cu | Enantiomerically pure | beilstein-journals.org |
| General β-Lactams | Staudinger [2+2] Cycloaddition | Imines and ketenes | Catalytic asymmetric versions provide high enantioselectivity | organic-chemistry.orgnih.gov |
Auxiliary Cleavage and Recovery Methodologies
A key advantage of the tert-butylsulfinyl auxiliary is its facile removal under acidic conditions, typically using hydrochloric acid (HCl) in solvents like diethyl ether, dioxane, or ethyl acetate (B1210297). bristol.ac.ukbeilstein-journals.orgacs.org A significant aspect of this process is the potential for the auxiliary to be recovered and recycled, enhancing the cost-effectiveness and sustainability of the synthesis.
Research has shown that during the acid-promoted deprotection of N-sulfinylamines, the tert-butylsulfinyl group is not destroyed. bristol.ac.uk Instead, it is converted into racemic tert-butylsulfinyl chloride. bristol.ac.uk This reactive intermediate can be trapped and resolved to regenerate the enantiopure auxiliary. bristol.ac.uk
A developed methodology for recovery involves the following steps:
Cleavage : The sulfinamide product is treated with ethereal HCl, which cleaves the N-S bond and precipitates the desired amine as its hydrochloride salt. bristol.ac.uk
Trapping : The filtrate, containing the resulting (±)-tert-butylsulfinyl chloride, is added to a solution of a chiral alcohol, such as (-)-N-methylephedrine, in the presence of a base like triethylamine. bristol.ac.uk This reaction forms a diastereomeric mixture of sulfinate esters. bristol.ac.uk
Separation and Conversion : The major diastereomer of the sulfinate ester is isolated, often by chromatography. bristol.ac.uk
Regeneration : This purified sulfinate ester is then treated with lithium amide in liquid ammonia (B1221849) (LiNH₂/NH₃) to convert it back to the original enantiopure (S)-tert-butanesulfinamide. bristol.ac.uk
This recycling protocol has been shown to recover the chiral auxiliary in good yield (e.g., 84% yield for the final conversion step), demonstrating the practical feasibility of its reuse in large-scale applications. bristol.ac.uk
Benzene, S Butylsulfinyl As a Chiral Ligand in Asymmetric Catalysis
Design and Synthesis of Chiral Sulfinyl-Containing Ligands
The versatility of the sulfinyl group allows for its incorporation into diverse ligand architectures, each tailored for specific catalytic applications. The design often focuses on creating a well-defined chiral environment around the metal center.
P,N-sulfinyl imine ligands represent a significant class of heterodentate ligands used in asymmetric catalysis. dicp.ac.cnacs.org Their synthesis is modular, allowing for facile preparation of a library of ligands with varied steric and electronic properties. acs.org The core structure incorporates a chiral sulfinamide, which provides the stereochemical control, and a phosphine (B1218219) group, which binds strongly to the metal center. yale.edu The Ellman laboratory developed the first chiral sulfinamide-based ligand for transition metal catalysis, demonstrating the potential of this framework. yale.edu These ligands have proven particularly effective in iridium-catalyzed asymmetric hydrogenations. globalauthorid.com The structural modularity allows for systematic tuning of both the phosphine component and the sulfinamide moiety to optimize reactivity and enantioselectivity for different substrates. acs.org
Sulfinamide-olefin hybrid ligands are a class of chiral sulfur-based olefin ligands (SOLs) that have shown remarkable efficacy, particularly in rhodium-catalyzed reactions. rsc.orgacs.org A key advantage of these ligands is their structural simplicity and the ease of their synthesis. rsc.orgresearchgate.net For instance, N-sulfinyl homoallylic amines and N-cinnamyl sulfinamides have been designed as novel sulfinamide-olefin hybrid ligands. rsc.orgscispace.com These ligands are readily prepared and have been successfully applied in Rh-catalyzed enantioselective 1,4-additions of arylboronic acids to α,β-unsaturated carbonyl compounds, achieving high yields and excellent enantioselectivities. rsc.orgresearchgate.net The design can be further refined, as seen with branched olefin ligands derived from sulfonamides, which have shown high catalytic activity and enantioselectivity in the arylation of cyclic ketimines. acs.org
C₂-symmetric chiral bis-sulfoxides are prominent bidentate ligands in organometallic catalysis due to their strong coordination ability. nih.gov The synthesis of these ligands can be achieved stereoselectively, for example, through the nucleophilic addition of an organometallic reagent to a compound containing two chiral electrophilic sulfur atoms. nih.gov This method provides access to enantiopure C₂-symmetric bis-sulfoxides. nih.gov Another approach involves the synthesis of tridentate bis(sulfoxide)-pincer ligands, which can chelate a wide array of transition metals, including palladium(II). acs.org The synthesis of various di- and tri-sulfoxides has been explored for applications in rhodium-catalyzed 1,4-additions. scholaris.ca The structural framework of these ligands, such as those with a two-carbon linker, can be designed to resemble the well-known bis(diphenylphosphino)alkane series. scholaris.ca Palladium and platinum complexes of bissulfoxide ligands have also been synthesized and studied, although their successful application in catalysis has been less frequent compared to rhodium complexes. uzh.ch
Sulfoximines, which are closely related to sulfoxides, serve as a versatile core for chiral ligands due to their stereogenic sulfur atom and the ease of functionalization at the adjacent nitrogen and carbon atoms. beilstein-journals.org This structural diversity has led to their application as ligands in enantioselective metal catalysis. beilstein-journals.org One design involves C₁-symmetric monosulfoximine ligands, such as quinoline-based sulfoximines, which have been successfully used in copper-catalyzed asymmetric hetero Diels-Alder reactions. rsc.org Another class includes sulfoximine-derived P,N ligands, where the sulfoximine (B86345) moiety is bridged to a phosphine group via a naphthalene (B1677914) or benzene (B151609) backbone. dicp.ac.cn These have been applied in iridium-catalyzed asymmetric hydrogenations, demonstrating high efficiency. dicp.ac.cn The synthesis of these ligands often involves multi-step sequences, including copper-catalyzed cross-coupling reactions to install the sulfoximine group. dicp.ac.cn
A particularly successful class of ligands features a simple and tunable chiral benzene backbone linking an olefin and a sulfoxide (B87167) group. nih.govoup.com These ligands, bearing different olefin and sulfinyl moieties, have been developed for rhodium-catalyzed enantioselective addition reactions. nih.govrsc.orgnih.gov The synthesis is straightforward, making them attractive for broader applications. In these ligands, the sulfinyl group, such as a 2-methoxy-1-naphthyl sulfinyl or a tert-butyl sulfinyl group, acts as the chiral-directing group. nih.govnih.gov The combination of the coordinating olefin and the chiral sulfoxide creates a well-defined chiral pocket around the rhodium center, enabling high stereocontrol in reactions like the addition of arylboronic acids to N-tosylarylimines. nih.govresearchgate.net
Transition Metal-Catalyzed Enantioselective Reactions
Ligands incorporating the chiral sulfinyl motif have been instrumental in advancing a variety of transition metal-catalyzed enantioselective reactions, consistently delivering high yields and enantioselectivities.
The application of chiral benzene backbone-based sulfoxide-olefin ligands has been particularly notable in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines. nih.govnih.gov Using these ligands, a wide range of chiral diarylmethylamines can be synthesized with yields up to 99% and enantiomeric excesses (ee) up to 99%. nih.govrsc.org The reaction tolerates a broad scope of functional groups on both the arylboronic acid and the imine, irrespective of their electronic or steric properties. nih.govnih.gov
| Ligand Type | Substrate (Imine) | Arylboronic Acid | Yield (%) | ee (%) |
|---|---|---|---|---|
| 2-methoxy-1-naphthyl sulfinyl olefin | N-Tosylbenzaldimine | Phenylboronic acid | 98 | 97 |
| 2-methoxy-1-naphthyl sulfinyl olefin | N-Tosyl(4-chlorobenzaldimine) | Phenylboronic acid | 99 | 99 |
| 2-methoxy-1-naphthyl sulfinyl olefin | N-Tosyl(2-naphthaldehyde imine) | Phenylboronic acid | 96 | 98 |
| 2-methoxy-1-naphthyl sulfinyl olefin | N-Tosylbenzaldimine | 4-Methoxyphenylboronic acid | 99 | 98 |
Sulfinamide-olefin hybrid ligands have also proven to be highly effective in rhodium-catalyzed processes. They are particularly successful in the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, affording products in up to 99% yield and 98% ee. rsc.org Furthermore, simple branched sulfonamide-based olefin ligands have enabled the first use of sulfur-olefin ligands for the asymmetric addition to imines, specifically in the Rh-catalyzed arylation of cyclic N-sulfonyl ketimines, to construct valuable molecules with quaternary carbon stereocenters in high enantioselectivity. acs.org
| Ligand Type | Reaction Type | Substrate | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-cinnamyl sulfinamide | 1,4-Addition | Cyclohexenone | 99 | 98 |
| N-cinnamyl sulfinamide | 1,4-Addition | Chalcone | 95 | 97 |
| Branched sulfonamide-olefin | Arylation of Ketimine | Cyclic N-sulfonyl α-iminoester | Up to 98 | Up to 97 |
P,N-sulfinyl imine ligands have found significant use in iridium-catalyzed asymmetric hydrogenations of both functionalized and unfunctionalized olefins, achieving enantioselectivities up to 94%. acs.org Similarly, sulfoximine-based ligands have demonstrated broad utility. C₁-symmetric monosulfoximines serve as excellent ligands in copper-catalyzed hetero Diels–Alder reactions, producing cycloadducts with up to 96% ee. rsc.org Naphthalene-bridged P,N-type sulfoximine ligands are effective in the iridium-catalyzed hydrogenation of quinolines, with enantioselectivities reaching 92% for substrates like 2-methylquinoline. dicp.ac.cn Finally, bis-sulfoxide ligands have been employed in rhodium-catalyzed 1,4-additions of phenylboronic acid, resulting in enantioselectivities up to 80%. scholaris.ca
These examples underscore the power and versatility of chiral sulfinyl-containing ligands in addressing challenges in asymmetric synthesis, enabling the efficient construction of enantioenriched molecules.
Palladium-Catalyzed Asymmetric Reactions (e.g., Allylic Alkylation)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions heavily relies on the nature of the chiral ligand employed. While a wide range of phosphorus- and nitrogen-based ligands have been successfully utilized, sulfur-containing ligands, including chiral sulfoxides, have also demonstrated significant potential. nih.govresearchgate.net
Research has shown that chiral sulfur-based ligands can be effective in palladium-catalyzed AAA. For instance, various chiral thioether and sulfoxide-phosphine ligands have been developed and applied in these reactions, achieving high yields and enantioselectivities. researchgate.net In some cases, the combination of a chiral sulfoxide with another coordinating group within the same ligand, such as an imine or a phosphine, has led to highly effective catalysts for AAA. researchgate.net For example, a palladium catalyst bearing a chiral phosphoramidite (B1245037) ligand has been shown to be effective in the allylic C-H alkylation of 1,4-dienes. snnu.edu.cn Another study demonstrated an efficient palladium-catalyzed AAA using α-sulfonyl carbon anions as nucleophiles, where a bidentate diamidophosphite ligand was key to achieving high efficiency and selectivity. rsc.org
While direct examples focusing solely on Benzene, [(S)-butylsulfinyl]- in palladium-catalyzed allylic alkylation are not extensively detailed in the provided results, the successful application of structurally related chiral sulfoxide ligands underscores the potential of this compound in such transformations. The stereoelectronic properties of the sulfinyl group can play a crucial role in the enantiodiscrimination step of the catalytic cycle.
Rhodium-Catalyzed Enantioselective Conjugate Additions (e.g., 1,4-Additions)
Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds is a highly efficient method for the formation of chiral C-C bonds. Chiral sulfoxide-based ligands have emerged as a promising class of ligands for these transformations. acs.org
The rhodium-catalyzed asymmetric addition of arylboronic acids to imines and α,β-unsaturated esters provides access to valuable chiral amines and esters. The use of chiral sulfoxide-containing ligands has been instrumental in achieving high enantioselectivity in these reactions.
For instance, (R,R)-1,2-Bis(tert-butylsulfinyl)benzene has been successfully employed as a ligand in the rhodium-catalyzed asymmetric 1,4-addition of sodium tetraarylborates to N-substituted 2,3-dihydro-4-pyridones and 4-quinolones, affording the corresponding products in good yields (up to 92%) and excellent enantioselectivities (up to 99% ee). researchgate.net Similarly, rhodium complexes with chiral bis-sulfoxide ligands have been used for the 1,4-addition of arylboronic acids to γ-phthalimido-substituted α,β-unsaturated esters, yielding β-substituted GABA derivatives with high yields and enantioselectivities (up to 96% ee). mdpi.com This methodology has been applied to the synthesis of biologically active molecules like (S)-Baclofen and (S)-Rolipram. mdpi.com
Furthermore, chiral benzene backbone-based sulfoxide-olefin ligands have been developed for the rhodium-catalyzed addition of arylboronic acids to N-tosylarylimines, providing a broad range of chiral diarylmethylamines in high yields (up to 99%) and with excellent enantioselectivities (up to 99% ee). rsc.org Research has also demonstrated the successful rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters for the asymmetric synthesis of arylglycine derivatives, achieving high yields and diastereoselectivities. nih.gov
The following table summarizes the results of Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to various acceptors using chiral sulfoxide ligands.
| Acceptor | Ligand | Product | Yield (%) | ee (%) | Ref |
| N-substituted 2,3-dihydro-4-pyridones | (R,R)-1,2-Bis(tert-butylsulfinyl)benzene | β-Aryl-4-piperidones | up to 92 | up to 99 | researchgate.net |
| γ-Phthalimido-α,β-unsaturated esters | (R,R)-1,2-Bis(tert-butylsulfinyl)benzene | β-Substituted GABA derivatives | High | up to 96 | mdpi.com |
| N-Tosylarylimines | Chiral sulfoxide-olefin | Diarylmethylamines | up to 99 | up to 99 | rsc.org |
| N-tert-Butanesulfinyl imino esters | - | Arylglycine derivatives | 61-90 | >98:2 (dr) | nih.gov |
Copper-Catalyzed Enantioselective Alkylation of N-Sulfonyl Ketimines
The copper-catalyzed enantioselective alkylation of N-sulfonyl ketimines represents a direct and efficient route to optically active α-tertiary amines, which are important structural motifs in many biologically active compounds. dicp.ac.cn The development of effective chiral ligands is crucial for the success of these reactions, particularly when using highly reactive organometallic reagents like Grignard reagents. dicp.ac.cnnih.gov
While specific data on the use of Benzene, [(S)-butylsulfinyl]- in this reaction is limited in the provided search results, related research highlights the potential of chiral ligands in this area. For example, a newly identified PNP-type ligand, W-Phos, has been shown to be highly effective in the copper-catalyzed asymmetric alkylation of a wide range of N-sulfonyl ketimines with Grignard reagents, affording α-tertiary amines in good yields and with high enantioselectivities. dicp.ac.cn Another study successfully employed a copper-phosphine chiral catalyst for the enantioselective alkylation of enolizable N-sulfonyl ketimines with organomagnesium reagents. nih.gov Furthermore, a copper-catalyzed asymmetric alkynylation of cyclic N-sulfonyl ketimines has been developed, providing chiral α-tertiary amines with up to 98% ee. rsc.org
These examples demonstrate the feasibility of using chiral ligands to control the stereochemical outcome of copper-catalyzed alkylations of ketimines, suggesting that Benzene, [(S)-butylsulfinyl]- could potentially serve as an effective ligand in similar transformations.
Manganese-Catalyzed Enantioselective Oxidation of Sulfides
The enantioselective oxidation of sulfides to chiral sulfoxides is a fundamental transformation in organic synthesis, as chiral sulfoxides are valuable building blocks and intermediates. acs.orgwiley-vch.de Manganese complexes have emerged as effective catalysts for this transformation, often in combination with a chiral ligand. rsc.orgrsc.org
A porphyrin-inspired manganese-catalyzed asymmetric sulfoxidation method using hydrogen peroxide as the oxidant has been developed. organic-chemistry.org This system allows for the rapid oxidation of a broad range of sulfides with high yields and excellent enantioselectivities (up to >99% ee). organic-chemistry.org The method has been successfully applied to the gram-scale synthesis of esomeprazole. organic-chemistry.org Another study reports an environmentally friendly method for the asymmetric oxidation of sulfides with H₂O₂ using a pre-formed manganese complex in the presence of a carboxylic acid, achieving high yields and enantioselectivities. rsc.org
The following table presents selected results from manganese-catalyzed enantioselective oxidation of various sulfides.
| Sulfide (B99878) Substrate | Catalyst System | Product | Yield (%) | ee (%) | Ref |
| Aryl methyl sulfides | Porphyrin-inspired Mn complex / H₂O₂ | Aryl methyl sulfoxides | High | up to >99 | organic-chemistry.org |
| Thioanisole | Pre-formed Mn complex / H₂O₂ / Carboxylic acid | (R)-Methyl phenyl sulfoxide | 95 | >99 | rsc.org |
| Various aryl alkyl, aryl benzyl, and cyclic sulfides | Pre-formed Mn complex / H₂O₂ / Carboxylic acid | Chiral sulfoxides | up to 95 | >99 | rsc.org |
These examples demonstrate the high efficiency and enantioselectivity achievable with manganese-based catalytic systems for sulfide oxidation, where the chiral environment provided by the ligand is key to the stereochemical outcome.
Role of Ligand-Substrate Noncovalent Interactions in Enantioselectivity
The stereochemical outcome of an asymmetric catalytic reaction is often governed by subtle noncovalent interactions between the chiral ligand and the substrate within the transition state. acs.orgmdpi.comnih.gov These interactions, which can include hydrogen bonding, π-π stacking, and steric repulsion, help to orient the substrate in a specific manner relative to the catalyst, leading to the preferential formation of one enantiomer over the other. acs.org
In the context of chiral sulfoxide ligands, the sulfinyl group can act as a hydrogen bond acceptor, and the substituents on the sulfur atom and the benzene ring can engage in various steric and electronic interactions with the substrate. For example, in the palladium-catalyzed allylic alkylation of indoles, it was proposed that two chiral tert-butylsulfinyl groups on the phosphine ligand each play a different role, likely involving noncovalent interactions to control the stereoselectivity. nih.gov
The design of chiral ligands that can engage in specific noncovalent interactions with the substrate is a powerful strategy for improving enantioselectivity. acs.org For instance, the introduction of hydrogen bond donors into a ligand scaffold can dramatically alter and even reverse the enantioselectivity of a reaction. acs.orgnih.gov DFT calculations have been used to elucidate the role of these noncovalent interactions, confirming that in many cases, attractive forces between the catalyst and substrate are the primary determinants of enantioselectivity, rather than steric repulsions. acs.org The strategic use of London dispersion forces has also been employed to lock the conformation of a chiral ligand, leading to enhanced selectivity. acs.org
The understanding and exploitation of these noncovalent interactions are crucial for the rational design of new and more effective chiral ligands, including those based on the Benzene, [(S)-butylsulfinyl]- scaffold, for a wide range of asymmetric transformations.
Mechanisms of Regioselectivity and Enantioselectivity Control in Catalysis
The stereochemical outcome of asymmetric catalytic reactions is intricately governed by the structural and electronic properties of the chiral ligand employed. In the case of ligands based on a chiral sulfinyl group, such as Benzene, [(S)-butylsulfinyl]-, the stereogenic sulfur atom plays a pivotal role in creating a chiral environment around the metal center. This environment dictates the facial selectivity of substrate approach and can influence the regioselectivity of bond formation. The control mechanisms are generally a result of a combination of steric and electronic effects, often involving the formation of well-defined transition states.
While specific mechanistic studies on "Benzene, [(S)-butylsulfinyl]-" are not extensively documented in publicly available research, the principles of stereocontrol can be understood by examining analogous and structurally related chiral sulfoxide ligands, which have been widely studied and applied in asymmetric catalysis. chinesechemsoc.orgresearchgate.netrsc.org Chiral sulfoxides are recognized for their stability, ease of synthesis, and significant ability to control stereochemistry at the sulfur center. researchgate.net
The primary mechanisms for regioselectivity and enantioselectivity control by chiral sulfoxide ligands involve:
Steric Hindrance: The bulky groups attached to the stereogenic sulfur atom, such as a butyl or tert-butyl group, create significant steric hindrance. mdpi.com This steric pressure forces the substrate to approach the catalytic center from a less hindered trajectory, thereby favoring the formation of one enantiomer over the other. For instance, in C-H functionalization reactions, the steric repulsion between a substituent on the chiral sulfoxide and the substrate can be the key to achieving high stereoselectivity. mdpi.com
Chelation and Directed Metallation: Chiral sulfoxide ligands are often part of a larger bidentate or tridentate ligand structure, incorporating other coordinating groups like phosphines (SOP ligands), oxazolines (SOX ligands), or amides. chinesechemsoc.orgrsc.org This chelation to the metal center creates a rigid and well-defined chiral pocket. The sulfinyl group can act as a directing group, positioning the substrate in a specific orientation relative to the metal catalyst, which is crucial for both regioselective and enantioselective transformations. rsc.org For example, in palladium-catalyzed reactions, a directing group-assisted C-H palladation followed by intramolecular allylation demonstrates how the ligand can control the reaction pathway. rsc.org
Electronic Effects: The sulfinyl group possesses a dipole moment and the oxygen atom can act as a Lewis base, potentially engaging in hydrogen bonding or other non-covalent interactions with the substrate or other components of the catalytic system. These electronic interactions can help to stabilize one diastereomeric transition state over another, enhancing enantioselectivity. researchgate.net
The effectiveness of chiral sulfoxide ligands in controlling stereoselectivity is evident in a variety of transition metal-catalyzed reactions. The following tables present research findings from studies using chiral sulfoxide-containing ligands that are analogous to "Benzene, [(S)-butylsulfinyl]-", illustrating the high levels of enantioselectivity that can be achieved.
Table 1: Enantioselective C-H Functionalization using Chiral Sulfoxide Ligands
| Reaction Type | Catalyst/Ligand | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
| Pd(II)-Catalyzed Intramolecular Allylic C-H Oxidation | Pd(OAc)₂ / Chiral Sulfoxide-Oxazoline (SOX) | Prochiral Alkene | Good | Excellent | rsc.org |
| Ir(III)-Catalyzed C-H Amidation | Ir(III) / Chiral Proline-modified Ligand | Dibenzyl Sulfoxide | Good | High | acs.org |
| Pd(II)-Catalyzed C(sp³)-H Arylation | Pd(II) / Chiral Sulfoxide-Amide | Methylene C-H | Good | up to 84% | rsc.org |
Table 2: Asymmetric Reactions Catalyzed by Transition Metals with Chiral Sulfoxide-Phosphine (SOP) Ligands
| Reaction Type | Catalyst/Ligand | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
| Pd-Catalyzed Thiocarbonylation | Pd / Chiral SOP | Styrenes | Good to Excellent | High | researchgate.net |
| Cu-Catalyzed Conjugate Addition | Cu / Chiral SOP | Acyclic Enones | Good | up to 96% | researchgate.net |
The proposed mechanism for enantioselection in many of these reactions involves the formation of a key intermediate where the chiral ligand framework dictates the approach of the reacting partner. For example, in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids, a Rh/(R,R)-1,2-bis(tert-butylsulfinyl)benzene complex was used to synthesize β-substituted GABA derivatives with high yields and enantioselectivities up to 96% ee. mdpi.com This highlights the efficacy of chiral bissulfoxide ligands in creating a highly selective catalytic environment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for introducing a sulfinyl group [(S)-butylsulfinyl] to a benzene ring?
- Methodological Answer : The sulfinyl group can be introduced via electrophilic substitution or nucleophilic aromatic substitution. For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., Sharpless oxidation) are employed. Key steps include:
- Sulfonation : Reacting benzene derivatives with sulfinyl chlorides (e.g., (S)-butylsulfinyl chloride) in the presence of Lewis acids like AlCl₃ to direct regioselectivity .
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer .
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish [(S)-butylsulfinyl] substitution patterns on benzene?
- Methodological Answer :
- ¹H NMR : The sulfinyl group induces deshielding of adjacent protons, with splitting patterns reflecting substituent position (ortho, meta, para). Integration ratios confirm substitution symmetry .
- ¹³C NMR : Sulfinyl groups cause significant upfield/downfield shifts in aromatic carbons, depending on resonance effects .
- 2D NMR (COSY, NOESY) : Resolves coupling interactions and spatial proximity of substituents .
Q. What reactivity trends are observed in [(S)-butylsulfinyl]-benzene during electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Directing Effects : The sulfinyl group acts as a meta-director due to its electron-withdrawing nature, confirmed by nitration (HNO₃/H₂SO₄) and halogenation (Cl₂/AlCl₃) studies .
- Kinetic vs. Thermodynamic Control : Competing pathways under varying temperatures can lead to regiochemical contradictions; monitor intermediates via GC-MS or in situ IR .
Advanced Research Questions
Q. How do enantioselective synthesis challenges arise in [(S)-butylsulfinyl]-benzene derivatives, and how are they resolved?
- Methodological Answer :
- Racemization Risks : Sulfinyl groups may racemize under acidic or high-temperature conditions. Mitigation strategies:
- Use non-polar solvents (e.g., hexane) to minimize proton exchange .
- Optimize reaction temperatures (<50°C) to preserve stereochemical integrity .
- Catalytic Asymmetric Synthesis : Chiral BINOL-phosphoric acid catalysts enable enantioselective sulfinylations, achieving >90% ee in model systems .
Q. How does computational modeling predict the electronic effects of the [(S)-butylsulfinyl] group on benzene’s aromaticity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) show sulfinyl groups reduce electron density in the aromatic ring, stabilizing carbocation intermediates in EAS .
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between sulfinyl lone pairs and aromatic π-system, explaining meta-directing behavior .
Q. How should researchers resolve contradictions in reaction yields when synthesizing [(S)-butylsulfinyl]-benzene derivatives?
- Methodological Answer :
- Reaction Monitoring : Use LC-MS or inline NMR to detect side products (e.g., over-oxidized sulfones) .
- Kinetic Isotope Effects (KIE) : Deuterated analogs identify rate-limiting steps (e.g., C-S bond formation vs. aromatic ring activation) .
- Statistical Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) isolates critical factors (e.g., solvent polarity, catalyst loading) affecting yield .
Q. What toxicological considerations are relevant for handling [(S)-butylsulfinyl]-benzene, based on structural analogs?
- Methodological Answer :
- Analog-Based Risk Assessment : Benzene’s carcinogenicity (IARC Group 1) suggests strict handling protocols (e.g., fume hoods, PPE) despite limited direct data on sulfinyl derivatives .
- Metabolite Screening : In vitro assays (e.g., liver microsomes) identify potential bioactivation pathways (e.g., sulfoxide reduction to thiols) linked to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
